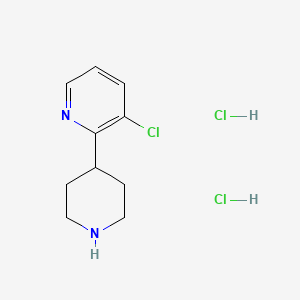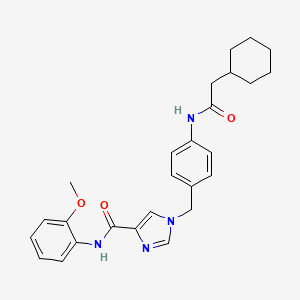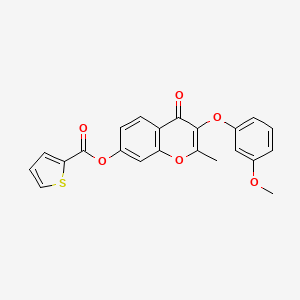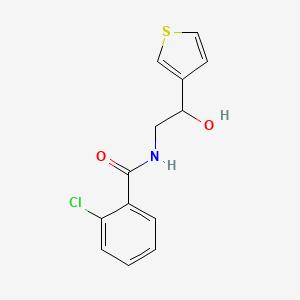
7-(3-(3,5-二甲氧基苯基)-1,2,4-噁二唑-5-基)-3-(4-甲基苯基甲基)喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O5 and its molecular weight is 470.485. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和生物活性
由于喹唑啉和恶二唑衍生物具有潜在的生物活性,因此对它们的研究引起了重大的科学兴趣。例如,对苯并[b][1,6]萘啶的羧酰胺衍生物的合成和细胞毒性活性的研究揭示了这些化合物对各种癌细胞系的有效细胞毒性,表明它们作为抗癌剂的潜力(Deady 等,2003)。类似地,已经合成了带有 N-苯基马来酰亚胺和 N-苯基琥珀酰亚胺部分的新型生物活性 1,2,4-恶二唑天然产物类似物,并显示出有效的抗肿瘤活性,表明它们在癌症治疗中的应用(Maftei 等,2013)。
合成技术
使用二氧化碳和 2-氨基苯甲腈与碳酸铯作为催化剂高效合成喹唑啉-2,4(1H,3H)-二酮衍生物突出了这些化合物合成的绿色化学方法(Patil 等,2008)。该方法有可能应用于特定化合物的合成,强调了可持续和高效的化学合成方法在研究中的重要性。
潜在应用
探索含有 1,3,4-恶二唑骨架的喹唑啉衍生物作为 VEGFR2 的新型抑制剂及其合成、分子建模和生物学评估展示了化学合成、计算建模和生物学分析在开发新治疗剂中的交叉(Qiao 等,2015)。这些方法可以提供对该化合物潜在应用的见解,特别是在药物发现和开发的背景下。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized via a two-step reaction sequence. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "3,5-dimethoxyaniline", "phosphorus oxychloride", "sodium hydroxide", "thionyl chloride", "sodium azide", "triethylamine", "ethyl 2-bromoacetate", "sodium methoxide", "4-methylbenzylamine", "2-chloro-1,3-dimethylimidazolinium chloride", "3,5-dimethoxyphenylacetic acid" ], "Reaction": [ "Step 1: Synthesis of 4-methylbenzylidene-2-nitro-3-oxobutanoic acid from 4-methylbenzaldehyde, 2-nitrobenzaldehyde, and ethyl acetoacetate via a Knoevenagel condensation reaction", "Step 2: Reduction of 4-methylbenzylidene-2-nitro-3-oxobutanoic acid to 4-methylbenzylidene-2-amino-3-oxobutanoic acid using hydrazine hydrate", "Step 3: Cyclization of 4-methylbenzylidene-2-amino-3-oxobutanoic acid to 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione using phosphorus oxychloride", "Step 4: Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid from 3,5-dimethoxyaniline and ethyl 2-bromoacetate via a two-step reaction sequence involving nucleophilic substitution and cyclization reactions", "Step 5: Conversion of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid azide using sodium azide", "Step 6: Reduction of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid azide to 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide using sodium borohydride", "Step 7: Coupling of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide using a coupling agent such as 2-chloro-1,3-dimethylimidazolinium chloride and triethylamine to form the final product '7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione'" ] } | |
CAS 编号 |
1207013-02-2 |
分子式 |
C26H22N4O5 |
分子量 |
470.485 |
IUPAC 名称 |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O5/c1-15-4-6-16(7-5-15)14-30-25(31)21-9-8-17(12-22(21)27-26(30)32)24-28-23(29-35-24)18-10-19(33-2)13-20(11-18)34-3/h4-13H,14H2,1-3H3,(H,27,32) |
InChI 键 |
AIFBZJUYWKFOGV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)NC2=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-methoxypyridine](/img/structure/B2831190.png)
![1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2831191.png)
![1-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2831192.png)
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol](/img/structure/B2831195.png)
![N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2831196.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-methoxyethyl)(3-phenylpropyl)amino]acetamide](/img/structure/B2831200.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide](/img/structure/B2831201.png)

![N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2831208.png)